5-Methoxycarbonylmethyl-2-thiouridine

Translational fidelity ribosome frameshifting tRNA modification

5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U; CAS 20299-15-4) is a hypermodified nucleoside occurring at the wobble position (U34) of eukaryotic tRNAs for lysine, glutamate, and glutamine. As a thiouridine derivative bearing both a 2-thio group and a 5-methoxycarbonylmethyl side chain, mcm5s2U functions as a key determinant of translational fidelity by modulating codon-anticodon pairing stringency.

Molecular Formula C12H16N2O7S
Molecular Weight 332.33 g/mol
CAS No. 20299-15-4
Cat. No. B1145539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxycarbonylmethyl-2-thiouridine
CAS20299-15-4
Synonyms3,5-Dinitro-benzyl alcohol;  3,5-Dinitrobenzyl alcohol;  3,5-Dinitrobenzenemethanol;  1,2,3,4-Tetrahydro-4-oxo-1-β-D-ribofuranosyl-2-thioxo-methyl Ester 5-Pyrimidineacetic Acid
Molecular FormulaC12H16N2O7S
Molecular Weight332.33 g/mol
Structural Identifiers
InChIInChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1
InChIKeyHLZXTFWTDIBXDF-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) tRNA Wobble Modification & Nucleoside Analog for Translational Fidelity Studies


5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U; CAS 20299-15-4) is a hypermodified nucleoside occurring at the wobble position (U34) of eukaryotic tRNAs for lysine, glutamate, and glutamine [1][2]. As a thiouridine derivative bearing both a 2-thio group and a 5-methoxycarbonylmethyl side chain, mcm5s2U functions as a key determinant of translational fidelity by modulating codon-anticodon pairing stringency [3]. The compound is also recognized as a purine nucleoside analog with potential antimetabolite activity in lymphoid malignancy models .

Why 5-Methoxycarbonylmethyl-2-thiouridine Cannot Be Substituted with Simpler Uridine Analogs


Simpler uridine analogs, including unmodified uridine, 2-thiouridine (s2U) alone, or 5-methoxycarbonylmethyluridine (mcm5U) alone, fail to recapitulate the functional properties of mcm5s2U. The synergistic combination of the 5-mcm side chain and 2-thio modification is required for proper wobble decoding stringency [1]. Loss of either modification component independently elevates ribosomal +1 frameshift rates, while combined loss produces synergistic increases in frameshifting and severe growth defects [2]. Structural NMR studies demonstrate that mcm5s2U exerts distinct anticodon loop remodeling effects compared to mnm5s2U (the bacterial counterpart), with the absence of a positive charge on the mcm5 side chain resulting in less dramatic loop restructuring [3]. Substitution with analogs lacking either the 2-thio group or the 5-methoxycarbonylmethyl moiety fundamentally alters translational fidelity and cellular phenotypes.

Quantitative Differentiation of 5-Methoxycarbonylmethyl-2-thiouridine from Closest Analogs


Synergistic Elevation of Ribosomal +1 Frameshift Rates Relative to Single-Modification Analogs

Loss of the mcm5s2U modification in Saccharomyces cerevisiae results in significantly elevated +1 ribosomal frameshift rates compared to loss of either mcm5U or s2U alone. While single modification defects increase frameshifting, simultaneous loss of both mcm5U and s2U produces a synergistic increase in frameshift rates [1]. This demonstrates that the complete mcm5s2U structure confers greater translational fidelity than either partial modification alone.

Translational fidelity ribosome frameshifting tRNA modification

Distinct Anticodon Loop Remodeling Relative to Bacterial Counterpart mnm5s2U

NMR analysis of human tRNALys anticodon stem loops (ASLs) containing mcm5s2U versus the bacterial counterpart mnm5s2U reveals that mcm5s2U exerts a less dramatic loop remodeling effect. This difference is attributed to the absence of a positive charge on the mcm5 side chain compared to the methylaminomethyl (mnm5) group [1]. The structural distinction is functionally significant for species-specific translational regulation.

NMR spectroscopy tRNA structure anticodon loop conformation

Complete mcm5s2U Modification Required for Maintenance of Cellular Protein Homeostasis

In S. cerevisiae, cellular protein levels are drastically decreased in elp3 uba4 double mutants lacking both mcm5U and s2U modifications (i.e., lacking mcm5s2U), compared to single mutants that retain either the 5-mcm side chain or 2-thio group [1]. This growth defect and reduced protein content can be partially rescued by overexpression of tRNALysUUU, confirming that the hypomodified tRNA is the causative factor [1]. The data demonstrate that the complete mcm5s2U modification is required for normal translational output.

Protein homeostasis translational efficiency growth phenotype

mcm5s2U as a Minor but Functionally Distinct Species Relative to mcm5Um in tRNA Subcellular Localization

In Leishmania tarentolae, cytosolic tRNAs contain mcm5s2U at the wobble position, whereas mitochondrial tRNAs contain 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) [1]. A trace portion (4%) of cytosolic tRNAs harbors mcm5U, which may represent a common biosynthetic intermediate [1]. The 2-thiolation of mcm5s2U is cytosol-specific and plays an inhibitory role in mitochondrial tRNA import, establishing that the 2-thio group of mcm5s2U serves as a subcellular localization determinant [1].

tRNA trafficking mitochondrial import subcellular localization

Enhanced Codon-Restriction Stringency Relative to Unmodified Uridine

The mcm5s2U modification modulates decoding during translation by increasing the stringency of the wobble uridine to base pair with its canonical nucleotide partner, thereby restricting decoding to its cognate codon [1]. Unmodified uridine at the wobble position exhibits relaxed base-pairing specificity, permitting promiscuous decoding of near-cognate codons. While quantitative thermodynamic data for mcm5s2U specifically are limited in the literature, class-level studies of 2-thiouridine derivatives demonstrate that the 2-thio group enhances base pairing specificity for adenosine over guanosine, with 2-thiouridines exhibiting greater discrimination than unmodified uridines or 2-selenouridines [2].

Codon-anticodon pairing decoding stringency wobble base pairing

Synergistic Temperature Sensitivity Relative to Single-Modification Mutants

An elp3 disruption strain (lacking mcm5U) displays synthetic sick interaction and synergistic temperature sensitivity when combined with either uba4 or urm1 mutations (lacking s2U) [1]. This synergistic phenotype indicates that the complete mcm5s2U modification is required for robust translation under thermal stress conditions, whereas partial modifications confer intermediate stress tolerance.

Stress response temperature sensitivity translational robustness

Optimal Research Applications for 5-Methoxycarbonylmethyl-2-thiouridine Based on Evidence Differentiation


In Vitro Reconstitution of Eukaryotic Translational Fidelity Assays

Use mcm5s2U to synthesize modified tRNA transcripts for in vitro translation systems requiring wild-type decoding stringency. Evidence demonstrates that mcm5s2U suppresses ribosomal +1 frameshifts [1] and restricts wobble decoding to cognate codons [2], whereas unmodified uridine or single-modification analogs produce artificially elevated frameshift rates. This compound is essential for accurate ribosome profiling experiments and codon-specific translational efficiency measurements.

NMR and X-ray Crystallography Studies of Eukaryotic Anticodon Stem-Loop Structure

Employ mcm5s2U for structural biology studies of eukaryotic tRNALys, tRNAGlu, and tRNAGln anticodon loops. NMR data show that mcm5s2U induces distinct loop remodeling compared to the bacterial analog mnm5s2U, with less dramatic conformational perturbation due to the neutral mcm5 side chain [3]. This compound is required to accurately model human and eukaryotic tRNA structure-function relationships.

Investigation of tRNA Subcellular Trafficking and Mitochondrial Import Mechanisms

Utilize mcm5s2U as a cytosol-specific tRNA modification marker in studies of tRNA subcellular localization. In Leishmania tarentolae, the 2-thio group of mcm5s2U is cytosol-specific and inhibits mitochondrial tRNA import, whereas mitochondrial tRNAs contain mcm5Um [4]. This differential modification provides a chemical handle for tracking tRNA trafficking and import regulation.

Cellular Stress Response and Translational Robustness Studies

Apply mcm5s2U in experiments examining translational control under environmental stress. Synergistic temperature sensitivity in elp3 uba4 double mutants lacking mcm5s2U [1] indicates that this modification is critical for maintaining translational fidelity during thermal stress. The compound enables accurate modeling of stress-responsive translation pathways in eukaryotic systems.

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